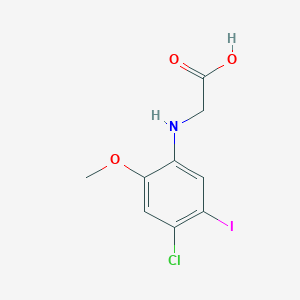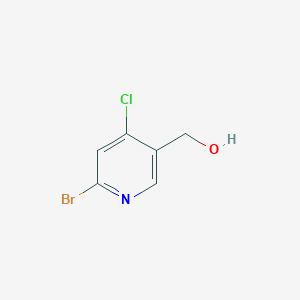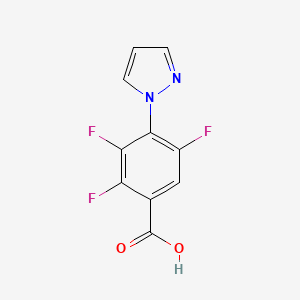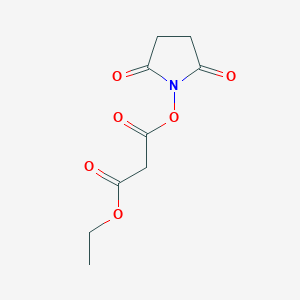
4-Méthyl-5-(2-(1-(trifluorométhyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Vue d'ensemble
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole derivatives, like the one you mentioned, have been synthesized for various purposes, often due to their biological activity .
Synthesis Analysis
Thiazole derivatives can be synthesized from various starting materials. For instance, some thiazole derivatives bearing multiple ring systems were synthesized from 1-adamantyl bromomethyl ketone and thiourea as starting materials .Molecular Structure Analysis
The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions due to their aromaticity and the presence of reactive positions on the ring . For example, they can participate in donor–acceptor and nucleophilic reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole ont été étudiés pour leur potentiel en tant qu’antioxydants. Les antioxydants sont essentiels pour protéger le corps des dommages causés par les radicaux libres, qui peuvent entraîner diverses maladies, notamment le cancer et les maladies cardiaques. La structure unique des composés thiazoliques leur permet de neutraliser les radicaux libres, réduisant ainsi le stress oxydatif .
Activité analgésique et anti-inflammatoire
Ces composés se sont avérés prometteurs comme analgésiques et anti-inflammatoires. Ils agissent en modulant les voies de la douleur et les réponses inflammatoires de l’organisme, ce qui peut être bénéfique dans des affections comme l’arthrite et d’autres troubles douloureux chroniques .
Activité antimicrobienne et antifongique
Le cycle thiazolique est une structure centrale dans de nombreux médicaments antimicrobiens et antifongiques. Il contribue à perturber la synthèse de la paroi cellulaire de divers agents pathogènes, ce qui en fait un atout précieux dans la lutte contre les infections .
Activité antivirale
Les dérivés du thiazole, y compris le composé en question, peuvent présenter des propriétés antivirales. Ils peuvent interférer avec le processus de réplication des virus, offrant une voie potentielle pour le traitement des infections virales .
Activité neuroprotectrice
Ces composés ont été étudiés pour leurs effets neuroprotecteurs. Ils peuvent jouer un rôle dans la synthèse de neurotransmetteurs comme l’acétylcholine, qui est essentiel au bon fonctionnement du système nerveux. Cela pourrait les rendre précieux dans le traitement des maladies neurodégénératives .
Activité antitumorale et cytotoxique
Les dérivés du thiazole sont étudiés pour leurs activités antitumorales et cytotoxiques. Ils ont le potentiel d’inhiber la croissance des cellules cancéreuses et pourraient être utilisés dans le développement de nouvelles thérapies anticancéreuses .
Mécanisme D'action
Target of Action
The compound 4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine belongs to the class of thiazoles, which are known to have diverse biological activities Thiazoles are known to interact with a wide range of targets, including enzymes, receptors, and biochemical pathways .
Mode of Action
Thiazoles are known to interact with their targets in various ways, such as activating or inhibiting enzymes, stimulating or blocking receptors, and modulating biochemical pathways . The thiazole ring’s aromaticity allows it to participate in donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazoles are known to influence various biochemical pathways, leading to a range of biological effects . These molecules can activate or stop biochemical pathways, leading to changes in physiological systems .
Pharmacokinetics
The solubility of thiazoles in water, alcohol, and ether may influence their bioavailability and distribution in the body.
Result of Action
Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazoles .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular signaling pathways and gene expression .
Cellular Effects
The effects of 4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, the compound can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways . Additionally, it can interact with transcription factors, leading to changes in gene expression that affect cellular function and behavior . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to the compound can result in sustained effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and utilization . These metabolic effects are important for understanding the compound’s overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of 4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
4-methyl-5-[2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3S/c1-8-11(21-12(18)20-8)9-3-6-19-10(7-9)13(4-2-5-13)14(15,16)17/h3,6-7H,2,4-5H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHLFUDDSOUCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide](/img/structure/B1412289.png)
![tert-butyl N-[(3S)-6-hydroxyhexan-3-yl]carbamate](/img/structure/B1412290.png)


![2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B1412294.png)
![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)






